molecular formula C22H19N3OS B6032199 1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No. B6032199
M. Wt: 373.5 g/mol
InChI Key: HEZZDYQMGZYVNA-OEAKJJBVSA-N
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Description

1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 1-naphthaldehyde and has a thiazolidin-2-ylidene moiety attached to it. The synthesis of this compound is relatively simple and can be achieved through a straightforward reaction between 1-naphthaldehyde and 5-(3-methylbenzyl)-4-oxo-1,3-thiazolidine.

Mechanism of Action

The exact mechanism of action of 1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not yet fully understood. However, it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory and antimicrobial activity, which further expands its potential applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in lab experiments include its relatively simple synthesis, high yield, and potential applications in various fields. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer. Another direction is the further exploration of its antioxidant, anti-inflammatory, and antimicrobial properties, which may lead to the development of new drugs for the treatment of related diseases. Additionally, there is potential for the use of this compound in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves the reaction of 1-naphthaldehyde and 5-(3-methylbenzyl)-4-oxo-1,3-thiazolidine in the presence of a suitable condensing agent. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. It has been shown to exhibit significant activity against certain types of cancer cells and has been identified as a potential lead compound for the development of new anticancer drugs.

properties

IUPAC Name

(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-15-6-4-7-16(12-15)13-20-21(26)24-22(27-20)25-23-14-18-10-5-9-17-8-2-3-11-19(17)18/h2-12,14,20H,13H2,1H3,(H,24,25,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZZDYQMGZYVNA-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC4=CC=CC=C43)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC4=CC=CC=C43)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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